molecular formula C38H34O19 B3025829 EGCG Octaacetate

EGCG Octaacetate

Cat. No.: B3025829
M. Wt: 794.7 g/mol
InChI Key: SVHJCTSSYQPWEV-VSJLXWSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epigallocatechin-3-gallate (EGCG), the most bioactive polyphenol in green tea, exhibits antioxidant, anticancer, anti-inflammatory, and antimicrobial properties . To address these limitations, EGCG octaacetate (Pro-EGCG) was developed as a prodrug. This compound is synthesized by acetylating all eight hydroxyl groups of EGCG, enhancing its lipophilicity and resistance to enzymatic degradation . Upon entering cells, esterases hydrolyze the acetyl groups, regenerating active EGCG . Preclinical studies demonstrate that this compound improves bioavailability, stability, and therapeutic efficacy compared to native EGCG .

Preparation Methods

The synthesis of AcEGCG involves the acetylation of EGCG. This process can be carried out using both chemical and enzymatic methods.

    Chemical Synthesis: This method involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature for several hours.

    Enzymatic Synthesis: This method uses enzymes like lipase to catalyze the acetylation reaction. The reaction is carried out at a controlled temperature (around 45°C) for an extended period (up to 48 hours).

Chemical Reactions Analysis

AcEGCG undergoes various chemical reactions, including:

    Oxidation: AcEGCG can undergo oxidation reactions, which may affect its antioxidant properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: AcEGCG can undergo substitution reactions where acetyl groups can be replaced by other functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Treatment

EGCG octaacetate has been investigated for its anticancer properties, particularly in preclinical studies. Research indicates that pro-EGCG exhibits potent proteasome inhibitory effects, which are crucial for cancer therapy as they can induce apoptosis in cancer cells. Notably, studies have shown that pro-EGCG is more effective than EGCG in inhibiting the proteasome activity in breast cancer cells (MDA-MB231), demonstrating over two-fold potency compared to equivalent amounts of EGCG .

In animal models, pro-EGCG treatment resulted in a significant reduction in tumor volume in prostate cancer models, outperforming EGCG treatments . The compound's ability to induce apoptosis through various pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, has been well documented .

1.2 Endometriosis Treatment

Recent studies have explored the use of pro-EGCG for treating endometriosis. A validated analytical method for determining plasma levels of pro-EGCG and its metabolites has been developed, facilitating pharmacokinetic studies necessary for understanding its therapeutic potential in this context . The compound's stability against acid/base hydrolysis enhances its bioavailability, making it a promising candidate for further clinical trials.

Pharmacokinetics

The pharmacokinetic profile of pro-EGCG has been characterized using advanced analytical techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). Key pharmacokinetic parameters include:

  • Maximum Concentration (Cmax) : 0.067 ± 0.04 μg/mL
  • Time to Maximum Concentration (Tmax) : 1.33 hours
  • Area Under Curve (AUC) : 0.20 ± 0.05 h × µg/mL
  • Elimination Rate : 0.20 ± 0.11 hr1^{-1}

These findings indicate a favorable absorption profile that supports its potential as a therapeutic agent .

Case Studies and Research Findings

StudyFocusKey Findings
Landis-Piwowar et al., 2007Breast CancerPro-EGCG showed >2-fold potency over EGCG in inhibiting proteasome activity in MDA-MB231 cells.
Lee et al., 2008Prostate CancerPro-EGCG treatment reduced tumor volume by 40.1% compared to EGCG treatment.
Aptorum Group PublicationPharmacokineticsDeveloped a sensitive assay for monitoring pro-EGCG and metabolites; essential for clinical trial preparations .
PMC Review on EsterificationBiological ActivitiesExplored esterification methods enhancing bioactivities; emphasized the need for sustainable methods .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Bioavailability and Stability

Compound Plasma Bioavailability Stability (pH 8) Metabolic Activation Required Key Findings References
EGCG 0.1% (humans) Low No Rapidly metabolized; unstable in digestive system
EGCG Octaacetate 2-fold higher than EGCG (mice) High Yes (via esterases) Stable in physiological conditions; prolonged half-life in plasma
Resveratrol ~20% (humans) Moderate No Moderate bioavailability but limited by rapid conjugation
Curcumin <1% (humans) Low No Poor absorption; often formulated with piperine to enhance bioavailability

Key Insights :

  • This compound’s acetylation prevents premature degradation, enabling higher systemic exposure than EGCG .
  • In mice, intragastric administration of this compound resulted in 2-fold higher plasma levels compared to equivalent EGCG doses .

Anticancer Activity

Mechanisms and Efficacy

Compound Model (In Vitro/In Vivo) Key Mechanism Efficacy (vs. EGCG) References
This compound H460 lung cancer cells ERCC1/XPF inhibition; proteasome inhibition IC50 for clonogenicity: ~25 µM (vs. ~30 µM for EGCG)
MDA-MB-231 breast cancer Proteasome inhibition 2-fold higher proteasome inhibition
Prostate cancer xenograft Tumor angiogenesis suppression 40.1% smaller tumor volume
EGCG H460 cells ERCC1/XPF inhibition IC50: ~30 µM
Demethoxycurcumin NSCLC cells ERCC1 downregulation via MKK1/2-ERK inactivation Comparable to EGCG in cisplatin sensitization

Key Insights :

  • This compound enhances cisplatin sensitivity by inhibiting DNA repair endonuclease ERCC1/XPF, critical for platinum resistance .
  • In vivo, this compound reduced prostate tumor volume by 40.1% compared to EGCG, attributed to improved stability and sustained release .

Antibacterial Activity

Compound Target Bacteria Mechanism Efficacy (vs. EGCG) References
This compound E. coli (gram-negative) Membrane disruption; lipophilic activity 2-fold higher MIC
S. aureus (gram-positive) Cell wall synthesis inhibition Comparable to EGCG
EGCG E. coli Membrane destabilization Lower activity
Catechin P. aeruginosa Biofilm inhibition Moderate activity

Key Insights :

  • Acetylation enhances EGCG’s lipophilicity, improving interaction with bacterial membranes .
  • Against E. coli, this compound showed 2-fold lower MIC (Minimum Inhibitory Concentration) than EGCG .

Antiviral Activity

Compound Virus Targeted Mechanism IC50 (vs. EGCG) References
This compound DENV2, ZIKV, WNV NS2B/NS3 protease inhibition 1.8–8 µM (less potent than EGCG)
EGCG DENV2, ZIKV NS2B/NS3 protease inhibition IC50: 1.8 µM (most potent)
Resveratrol SARS-CoV-2 Spike-ACE2 interaction inhibition Moderate activity

Key Insights :

  • While this compound inhibits flaviviral proteases, native EGCG remains more potent (IC50: 1.8 µM vs. 8 µM for octaacetate) .

Key Insights :

  • This compound reduced plasma VEGF levels to 66% of EGCG-treated mice, demonstrating superior anti-angiogenic effects .

Biological Activity

Epigallocatechin-3-gallate octaacetate (EGCG octaacetate) is a modified form of the well-known green tea polyphenol EGCG, designed to enhance its bioavailability and stability. This compound has garnered attention for its potential therapeutic applications due to its various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is synthesized through the acetylation of EGCG, which increases its resistance to hydrolysis and enhances its bioavailability compared to EGCG. Studies indicate that this prodrug is converted back to EGCG within cells by esterases, allowing it to exert its biological effects effectively .

Table 1: Comparison of Properties of EGCG and this compound

PropertyEGCGThis compound
StabilityLowHigh
BioavailabilityModerateEnhanced
Antioxidant ActivityYesYes
Anti-cancer ActivityYesMore Potent
Proteasome InhibitionModerateHigh

2.1 Anticancer Effects

This compound has shown significant anticancer properties in various studies:

  • Breast Cancer : In vitro studies demonstrated that this compound inhibited proteasome activity in human breast cancer cells (MDA-MB-231), with over two-fold potency compared to EGCG . In vivo studies in nude mice with induced prostate cancer showed a 40.1% reduction in tumor volume with pro-EGCG treatment compared to standard EGCG treatment .
  • Endometrial Cancer : Research indicates that this compound can suppress angiogenesis and reduce endometriotic lesions in SCID mice models. The treatment resulted in down-regulation of vascular endothelial growth factor (VEGF) and associated signaling pathways .

2.2 Anti-inflammatory Effects

This compound has been shown to modulate immune responses by reducing inflammatory cytokines such as IL-12, IL-1β, and TNF-α. This modulation is crucial for conditions like experimental autoimmune encephalomyelitis (EAE), where it promotes regulatory T cell activity while inhibiting pathogenic Th1 and Th17 cells .

2.3 Antimicrobial Activity

Recent studies suggest that this compound possesses antibacterial properties against both gram-positive and gram-negative bacteria. Its lipophilic nature enhances its efficacy against these pathogens .

3. Case Studies and Clinical Trials

Several preclinical studies have explored the therapeutic potential of this compound:

  • A study demonstrated that administration of pro-EGCG significantly reduced endometriosis symptoms in animal models by inhibiting angiogenesis and promoting apoptosis in endometrial tissues .
  • Another trial highlighted the enhanced absorption of pro-EGCG compared to standard EGCG, indicating a more effective delivery system for therapeutic applications .

4. Future Directions

The ongoing research into this compound's pharmacokinetics and therapeutic applications suggests a promising future in clinical settings. Further studies are needed to fully elucidate its mechanisms of action and optimize dosage regimens for various diseases.

Q & A

Basic Research Questions

Q. How is EGCG Octaacetate synthesized, and what analytical methods are used to validate its purity and structural integrity?

this compound is synthesized through acetylation of the hydroxyl groups in epigallocatechin gallate (EGCG) using acetic anhydride or acetyl chloride under controlled conditions. The process requires precise stoichiometric ratios and anhydrous environments to ensure complete acetylation. Analytical validation typically employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification . Stability testing under varying pH and temperature conditions further ensures compound integrity .

Q. Why is this compound preferred over native EGCG in experimental settings, and how is its stability quantified?

this compound acts as a prodrug, enhancing metabolic stability and bioavailability compared to native EGCG, which undergoes rapid degradation in physiological environments. Stability is quantified via:

  • Degradation kinetics : Measuring half-life in simulated gastric/intestinal fluids.
  • Bioavailability assays : Comparative pharmacokinetic studies in rodent models, tracking plasma concentrations over time.
  • Antioxidant capacity retention : Using radical scavenging assays (e.g., DPPH) post-hydrolysis to confirm active EGCG release .

Q. What standardized in vitro assays are employed to evaluate the biological activity of this compound?

Common assays include:

  • Anti-angiogenesis : Endothelial cell tube formation assays (e.g., human umbilical vein endothelial cells (HUVECs)).
  • Antioxidant activity : ORAC (oxygen radical absorbance capacity) and FRAP (ferric reducing antioxidant power) assays.
  • Cytotoxicity screening : MTT or CCK-8 assays on cancer cell lines, comparing IC50 values to native EGCG .

Advanced Research Questions

Q. How do pharmacokinetic profiles of this compound differ between in vitro and in vivo models, and what experimental designs address these disparities?

In vitro models often overestimate bioavailability due to the absence of metabolic enzymes and systemic clearance. To reconcile this:

  • Use hepatic microsomal stability assays to predict in vivo metabolism.
  • Employ compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects models) to extrapolate dose-response relationships.
  • Validate with tracer studies (e.g., radiolabeled this compound) in animal models to track tissue distribution and hydrolysis rates .

Q. What contradictions exist in the literature regarding the efficacy of this compound in antiviral research, and how can methodological adjustments resolve them?

Studies report conflicting results on its antiviral potency, particularly against RNA viruses like SARS-CoV-2. Contradictions arise from:

  • Variability in hydrolysis rates : Differences in esterase activity across cell lines may affect active EGCG release.
  • Experimental design : Use of supraphysiological concentrations in vitro versus achievable plasma levels in vivo. Solutions :
  • Standardize hydrolysis conditions using recombinant human esterases.
  • Conduct dose-ranging studies aligned with physiologically relevant concentrations .

Q. What computational strategies are effective in predicting this compound’s interactions with molecular targets, and how are these models validated experimentally?

  • Molecular docking : Simulate binding affinities to targets like VEGF or viral proteases using software (e.g., AutoDock Vina).
  • QSAR (quantitative structure-activity relationship) modeling : Corrogate acetyl group positioning with bioactivity data.
  • Validation : Compare computational predictions with surface plasmon resonance (SPR) binding assays or isothermal titration calorimetry (ITC) .

Q. Methodological Considerations

Q. How can researchers optimize literature reviews to identify high-quality studies on this compound?

  • Use Google Scholar advanced search operators :

  • intitle:"this compound" AND ("bioavailability" OR "pharmacokinetics") to narrow results.
  • Limit searches to high-impact journals (e.g., source:"Journal of Agricultural and Food Chemistry").
    • Prioritize studies with robust statistical analysis (e.g., ANOVA for inter-group comparisons) and explicit methodology sections detailing hydrolysis protocols .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50.
  • Mixed-effects models to account for inter-animal variability in pharmacokinetic studies.
  • Meta-analysis : Aggregate data from multiple studies to assess reproducibility, using tools like RevMan or R’s metafor package .

Q. Data Reproducibility and Conflict Resolution

Q. How should researchers address variability in reported anti-angiogenic effects of this compound across studies?

  • Standardize assay conditions : Use identical cell lines (e.g., HUVECs), serum concentrations, and incubation times.
  • Include positive controls : Recombinant VEGF or sunitinib to benchmark activity.
  • Blinded analysis : Mitigate observer bias in quantifying tube formation .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Publish detailed synthetic protocols, including reaction temperature, solvent purity, and purification steps (e.g., column chromatography gradients).
  • Share raw analytical data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials.
  • Use reference standards (e.g., commercially available this compound) for cross-validation .

Properties

IUPAC Name

[(2R,3R)-5,7-diacetyloxy-2-(3,4,5-triacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triacetyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34O19/c1-16(39)48-26-13-28(49-17(2)40)27-15-34(57-38(47)25-11-32(52-20(5)43)37(55-23(8)46)33(12-25)53-21(6)44)35(56-29(27)14-26)24-9-30(50-18(3)41)36(54-22(7)45)31(10-24)51-19(4)42/h9-14,34-35H,15H2,1-8H3/t34-,35-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHJCTSSYQPWEV-VSJLXWSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGCG Octaacetate
Reactant of Route 2
Reactant of Route 2
EGCG Octaacetate
Reactant of Route 3
Reactant of Route 3
EGCG Octaacetate
Reactant of Route 4
Reactant of Route 4
EGCG Octaacetate
Reactant of Route 5
Reactant of Route 5
EGCG Octaacetate
Reactant of Route 6
Reactant of Route 6
EGCG Octaacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.